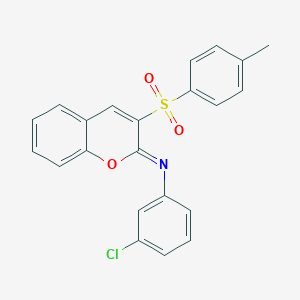

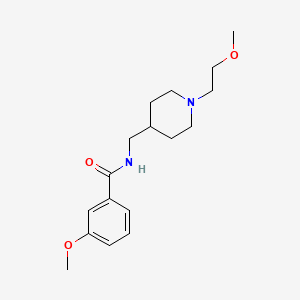

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

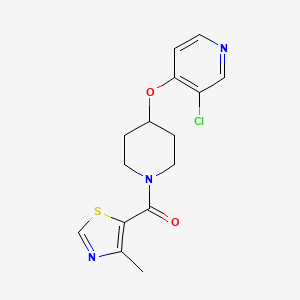

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound belongs to the class of azomethine derivatives, which are known for their diverse biological and pharmacological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

A study conducted by Bairagi, Bhosale, and Deodhar (2009) described the synthesis of Schiff bases from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde and different anilines, which were evaluated for antimicrobial activity. Although not directly mentioning “(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline,” this research provides insight into the antimicrobial potential of similar chromene-based compounds. The compound labeled as 3C showed significant activity against both gram-positive and gram-negative bacteria and fungi with an MIC of 15 μg/mL, indicating the potential of chromene derivatives in antimicrobial applications (Bairagi, Bhosale, & Deodhar, 2009).

Photocatalytic Degradation

Iazdani and Nezamzadeh-Ejhieh (2021) investigated the photocatalytic degradation of an aromatic amine, highlighting the environmental applications of similar compounds in removing pollutants. Their study utilized ZnO supported on clinoptilolite nanoparticles for the photodegradation of 2,4-dichloroaniline, demonstrating enhanced photocatalytic activity. This research indicates the potential of using metal oxide-supported catalysts for the efficient degradation of environmental pollutants, including aromatic amines (Iazdani & Nezamzadeh-Ejhieh, 2021).

Corrosion Inhibition

Daoud et al. (2014) synthesized a Schiff base acting as a corrosion inhibitor on mild steel in acidic conditions. The study suggests that compounds with anilines and thiophene Schiff base structures can offer efficient protection against corrosion, with the inhibition efficiency increasing with concentration. This research highlights the potential application of specific aniline derivatives in protecting metals from corrosion, pertinent to industrial maintenance (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Electrochemistry and Photophysical Studies

Yu et al. (2015) synthesized triarylamine-containing Zn(II) diimine bis-thiolate complexes, which exhibited intense emissions in solution. This study provides insights into the photophysical properties of compounds containing aniline derivatives, with potential applications in optoelectronics and sensors. The emission properties were tunable by varying donor or acceptor moieties, indicating the versatility of aniline-containing compounds in material science (Yu, Au, Tsang, Chan, & Yam, 2015).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-15-9-11-19(12-10-15)28(25,26)21-13-16-5-2-3-8-20(16)27-22(21)24-18-7-4-6-17(23)14-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRAHHNXRZRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2944816.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]prop-2-enamide](/img/structure/B2944820.png)

![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)